molecular formula C17H20N2O3 B14050507 3-(2-Hydroxycyclohexyl)-6-(2-methoxyphenyl)pyrimidin-4(3H)-one CAS No. 2007909-07-9

3-(2-Hydroxycyclohexyl)-6-(2-methoxyphenyl)pyrimidin-4(3H)-one

Cat. No.: B14050507
CAS No.: 2007909-07-9
M. Wt: 300.35 g/mol
InChI Key: GKKQITGMTCVWCV-UHFFFAOYSA-N
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Description

3-(2-Hydroxycyclohexyl)-6-(2-methoxyphenyl)pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the pyrimidinone class This compound is characterized by the presence of a hydroxycyclohexyl group and a methoxyphenyl group attached to a pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxycyclohexyl)-6-(2-methoxyphenyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a condensation reaction between a suitable diketone and an amidine derivative under acidic or basic conditions.

    Introduction of the Hydroxycyclohexyl Group: The hydroxycyclohexyl group can be introduced via a nucleophilic substitution reaction, where a cyclohexyl halide reacts with a hydroxyl group in the presence of a base.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through an electrophilic aromatic substitution reaction, where a methoxybenzene derivative reacts with the pyrimidinone core in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxycyclohexyl)-6-(2-methoxyphenyl)pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The pyrimidinone core can be reduced to a dihydropyrimidine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or catalyst

Major Products Formed

    Oxidation: Formation of a ketone derivative

    Reduction: Formation of a dihydropyrimidine derivative

    Substitution: Formation of various substituted pyrimidinone derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxycyclohexyl)-6-(2-methoxyphenyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The hydroxycyclohexyl and methoxyphenyl groups may contribute to its binding affinity and selectivity towards certain enzymes or receptors. The pyrimidinone core can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Hydroxycyclohexyl)-6-phenylpyrimidin-4(3H)-one: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.

    3-(2-Hydroxycyclohexyl)-6-(4-methoxyphenyl)pyrimidin-4(3H)-one: Has a methoxy group at a different position on the phenyl ring, potentially altering its properties.

    3-(2-Hydroxycyclohexyl)-6-(2-chlorophenyl)pyrimidin-4(3H)-one: Contains a chloro group instead of a methoxy group, which can influence its reactivity and interactions.

Uniqueness

3-(2-Hydroxycyclohexyl)-6-(2-methoxyphenyl)pyrimidin-4(3H)-one is unique due to the specific combination of functional groups and their positions on the pyrimidinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

2007909-07-9

Molecular Formula

C17H20N2O3

Molecular Weight

300.35 g/mol

IUPAC Name

3-(2-hydroxycyclohexyl)-6-(2-methoxyphenyl)pyrimidin-4-one

InChI

InChI=1S/C17H20N2O3/c1-22-16-9-5-2-6-12(16)13-10-17(21)19(11-18-13)14-7-3-4-8-15(14)20/h2,5-6,9-11,14-15,20H,3-4,7-8H2,1H3

InChI Key

GKKQITGMTCVWCV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CC(=O)N(C=N2)C3CCCCC3O

Origin of Product

United States

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